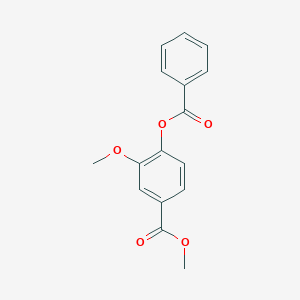

Methyl 4-benzoyloxy-3-methoxybenzoate

Description

Contextual Significance of Benzoyl and Methoxy (B1213986) Substituted Benzoate (B1203000) Esters in Organic Chemistry

Benzoate esters, compounds containing the C₆H₅CO₂R group, are a cornerstone of organic chemistry. They are found in numerous natural products and are widely used as intermediates in industrial synthesis. The benzoyl group is frequently employed as a protecting group for alcohols and phenols due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific basic or acidic hydrolysis.

The presence of a methoxy group (-OCH₃) on the aromatic ring significantly influences the electronic properties of the molecule. As an electron-donating group, it can affect the reactivity of the aromatic ring in electrophilic substitution reactions and alter the properties of adjacent functional groups. In the context of benzoate esters, methoxy substitution can impact everything from reaction kinetics to the potential biological activity of the compound. Esters of vanillic acid, which possess both a hydroxyl and a methoxy group, are subjects of research for creating novel derivatives with potential applications in materials science, such as in the synthesis of bio-based polyesters. rsc.org

Overview of the Chemical Compound's Research Landscape and Academic Relevance

While there is a notable absence of dedicated research literature for Methyl 4-benzoyloxy-3-methoxybenzoate, its academic relevance can be inferred from the extensive research on its structural precursors and analogues. The compound is a synthetic derivative of Methyl 4-hydroxy-3-methoxybenzoate, commonly known as methyl vanillate (B8668496). nist.govnih.gov Methyl vanillate is the methyl ester of vanillic acid and is recognized for its roles as an antioxidant and a plant metabolite. nih.gov

The academic interest in this class of molecules often involves the modification of the phenolic hydroxyl group at the 4-position to produce compounds with tailored properties. A closely related structural analogue, Methyl 4-benzyloxy -3-methoxybenzoate, serves as a prime example of this concept. This analogue, where the hydroxyl group is protected as a benzyl (B1604629) ether instead of a benzoate ester, is a key intermediate in the synthesis of the antineoplastic drug Cediranib. nih.gov The crystal structure and synthetic utility of Methyl 4-benzyloxy-3-methoxybenzoate have been documented, highlighting the importance of such derivatives as building blocks in medicinal chemistry. nih.gov The synthesis of the target compound would likely proceed via the benzoylation of methyl vanillate, a common and efficient method for acylating phenols. organic-chemistry.org

Hierarchical Classification within Organic Synthesis and Natural Product Analogues

This compound can be classified in several ways based on its structure and synthetic origin.

By Functional Group: It is an aromatic compound that falls into multiple categories:

Benzoate Ester: It contains two ester functionalities. The first is the methyl ester of the benzoic acid core, and the second is the benzoate ester formed from the phenolic hydroxyl group.

Phenol (B47542) Ether: The methoxy group (-OCH₃) classifies it as a phenol ether.

In Organic Synthesis: It is best described as a protected derivative of methyl vanillate. The benzoyl group serves as a protecting group for the phenolic hydroxyl, preventing it from participating in reactions while modifications are made to other parts of the molecule. This strategy is fundamental in multi-step organic synthesis.

As a Natural Product Analogue: The core structure is derived from vanillic acid, a compound found naturally in many plants. nih.gov Methyl vanillate itself is a known plant metabolite. nih.gov Therefore, this compound is a synthetic analogue of a natural product, created through chemical modification to explore or impart new properties not present in the original molecule. The synthesis of such derivatives is a common strategy in the development of novel compounds. zenodo.orgmdpi.com

Properties

CAS No. |

33551-45-0 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28g/mol |

IUPAC Name |

methyl 4-benzoyloxy-3-methoxybenzoate |

InChI |

InChI=1S/C16H14O5/c1-19-14-10-12(15(17)20-2)8-9-13(14)21-16(18)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

PGUPQOLLFJJYDG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Benzoyloxy 3 Methoxybenzoate

Esterification Pathways from 4-benzoyloxy-3-methoxybenzoic Acid Precursors

The final step in one common synthetic route to the title compound is the esterification of the corresponding carboxylic acid, 4-(benzyloxy)-3-methoxybenzoic acid. nih.govresearchgate.net This transformation converts the carboxylic acid group into a methyl ester, a reaction that can be accomplished through various established methods in organic chemistry.

A widely used and straightforward method for synthesizing Methyl 4-(benzyloxy)-3-methoxybenzoate is the Fischer esterification of its carboxylic acid precursor. youtube.com This reaction involves treating 4-(benzyloxy)-3-methoxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. nih.govresearchgate.net The mixture is heated under reflux for an extended period, often around 12 hours, to drive the reaction toward completion. nih.govresearchgate.net The use of excess methanol can also help shift the equilibrium to favor the formation of the ester product. youtube.com Following the reaction, a neutralization step with a weak base like sodium bicarbonate solution is performed, and the final product is extracted using an organic solvent such as dichloromethane (B109758). nih.govresearchgate.net

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

| Reactant | Reagent | Catalyst | Solvent | Reaction Time | Workup | Reference |

|---|---|---|---|---|---|---|

| 4-(benzyloxy)-3-methoxybenzoic acid | Methanol | Concentrated Sulfuric Acid | Methanol | 12 hours (reflux) | pH adjustment with NaHCO₃, extraction with Dichloromethane | nih.govresearchgate.net |

An alternative to direct acid-catalyzed esterification involves the activation of the carboxylic acid group to enhance its reactivity toward methanol. This two-step process begins with the conversion of 4-(benzyloxy)-3-methoxybenzoic acid into a more reactive derivative, such as an acid chloride or an anhydride (B1165640). The acid chloride can be prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct, to yield the desired methyl ester. nih.gov Similarly, forming an anhydride which is then treated with methanol is another viable pathway. nih.gov These methods are particularly useful when the reaction conditions of direct esterification are not suitable for the substrate.

Alkylation Reactions in the Construction of the Benzyloxy Moiety

A different synthetic strategy builds the molecule by first establishing the methyl ester and then introducing the benzyl (B1604629) group onto the phenolic oxygen. This approach typically starts from commercially available methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate). mdpi.comnih.gov

The most common method for constructing the benzyloxy moiety is through a Williamson ether synthesis. This involves the alkylation of a hydroxybenzoate intermediate, namely methyl 4-hydroxy-3-methoxybenzoate. mdpi.com The phenolic hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This intermediate is then treated with a benzylating agent, like benzyl bromide or benzyl chloride, to form the benzyl ether linkage. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

Table 2: Typical Reagents for Benzylation of Methyl Vanillate

| Substrate | Alkylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxy-3-methoxybenzoate | Benzyl bromide or Benzyl chloride | Potassium carbonate | DMF | mdpi.comchemicalbook.com |

When starting from precursors with multiple hydroxyl groups, such as methyl 3,4-dihydroxybenzoate, regioselectivity becomes a critical consideration. chemicalbook.com To achieve selective benzylation at the desired position (C4-hydroxyl), chemists can employ strategies that exploit the differential reactivity of the hydroxyl groups. The C4-hydroxyl is generally more acidic and less sterically hindered than the C3-hydroxyl, which can allow for selective reaction under carefully controlled conditions (e.g., using a stoichiometric amount of base). Alternatively, protection-deprotection strategies can be employed. This would involve protecting the C3-hydroxyl group, performing the benzylation at the C4-position, and then removing the protecting group to yield the desired intermediate.

Derivatization Strategies from Related Benzoate (B1203000) and Vanillate Scaffolds

The synthesis of Methyl 4-benzoyloxy-3-methoxybenzoate is often integrated into larger synthetic sequences starting from readily available and structurally related compounds. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its methyl ester, methyl vanillate, are common starting points. mdpi.comnih.gov

A representative synthetic route begins with the esterification of 3-methoxy-4-hydroxybenzoic acid using thionyl chloride in methanol to produce methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). mdpi.com This intermediate is then subjected to alkylation with an appropriate benzylating agent to install the benzyl ether, yielding the final product. mdpi.com This multi-step approach, starting from a vanillate scaffold, allows for the systematic construction of the target molecule. These intermediates are crucial in the synthesis of various biologically active molecules, including antineoplastic drugs. researchgate.netmdpi.com

Synthesis from Methyl Vanillate Analogues

A common starting material for the synthesis of this compound is methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate). The synthesis generally proceeds by first protecting the hydroxyl group of methyl vanillate, followed by subsequent reactions.

One approach involves the esterification of 4-hydroxy-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, at reflux temperature to produce methyl vanillate. researchgate.net Following the formation of methyl vanillate, the phenolic hydroxyl group can be reacted.

Another related synthesis starts from methyl 3-hydroxy-4-methoxybenzoate. This isomer of methyl vanillate can be alkylated, for instance, with 1-bromo-3-chloropropane, to yield an intermediate which can then undergo further transformations. nih.govnih.gov For example, a mixture of methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in a solvent like DMF can be heated to produce methyl 3-(3-chloropropoxy)-4-methoxybenzoate. nih.gov

A process for preparing aromatic methyl methoxycarboxylates, including derivatives of methyl vanillate, has also been described. google.com This involves the methylation of a mixture of the corresponding hydroxybenzoic acid and methoxybenzoic acid. google.com For instance, reacting a mixture of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid with dimethyl sulphate in the presence of potassium hydroxide (B78521) yields methyl 4-methoxy-3-nitrobenzoate. google.com

| Starting Material | Reagents | Product | Reference |

| 4-hydroxy-3-methoxybenzoic acid | Methanol, Sulfuric acid | Methyl 4-hydroxy-3-methoxybenzoate | researchgate.net |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K2CO3, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | nih.gov |

| 4-hydroxy-3-nitrobenzoic acid / 4-methoxy-3-nitrobenzoic acid | Dimethyl sulphate, KOH | Methyl 4-methoxy-3-nitrobenzoate | google.com |

Introduction of the Benzoyloxy Group via Acylation Reactions

The introduction of the benzoyloxy group onto the methyl vanillate scaffold is a key step and is typically achieved through an acylation reaction. Acylation involves the reaction of an acylating agent, such as an acyl chloride or acid anhydride, with the hydroxyl group of the methyl vanillate. libretexts.orgchemguide.co.uk

Specifically, a Friedel-Crafts-type acylation can be employed. libretexts.orgchemguide.co.uk In this type of reaction, an acyl chloride, for example, ethanoyl chloride, is reacted with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgchemguide.co.uk While this reaction is typically used to form ketones, analogous reactions can be adapted for the esterification of phenols. To introduce the benzoyloxy group, benzoyl chloride would be the acylating agent of choice. The reaction would involve treating methyl 4-hydroxy-3-methoxybenzoate with benzoyl chloride in the presence of a suitable base or catalyst to facilitate the esterification at the 4-hydroxyl position.

| Reactant | Acylating Agent | Catalyst/Base | Product |

| Methyl 4-hydroxy-3-methoxybenzoate | Benzoyl chloride | Pyridine or other base | This compound |

Purification and Isolation Techniques in Academic Synthesis

Following the synthesis of this compound, various purification and isolation techniques are employed to obtain the pure compound.

A common procedure involves an initial workup where the reaction mixture is treated with a saturated sodium bicarbonate solution to neutralize any remaining acid. nih.gov Dichloromethane is then often added to extract the product from the aqueous layer. nih.gov The organic phase is subsequently separated, and the solvent is removed, typically using a rotary evaporator, to yield the crude product. nih.gov

For further purification, recrystallization is a standard method. The crude product can be dissolved in a suitable solvent, such as ethanol, and allowed to evaporate slowly at room temperature. nih.gov This process can yield block-like colorless crystals of the pure compound. nih.gov

In cases where the product precipitates out of the reaction mixture, filtration is a direct method of isolation. The solid product is collected by filtration, washed with a suitable solvent like cold water to remove impurities, and then dried, often under vacuum. google.commdpi.com

The purity of the final product and intermediates is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). nih.govmdpi.commdpi.com

| Technique | Description | Purpose | Reference |

| Extraction | Using a solvent like dichloromethane to separate the product from the reaction mixture. | Initial separation of the product. | nih.gov |

| Filtration | Separating a solid product from a liquid. | Isolation of a precipitated product. | google.commdpi.com |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | To obtain a highly purified crystalline product. | nih.gov |

| Chromatography (HPLC) | Separating components of a mixture based on their differential distribution between a stationary and a mobile phase. | To assess the purity of the final compound and intermediates. | mdpi.com |

| Spectroscopy (NMR, MS) | Analyzing the structure and composition of the compound. | To confirm the identity and structure of the synthesized molecule. | nih.govmdpi.commdpi.com |

Despite a comprehensive search for scientific literature, no specific experimental data on the single-crystal X-ray diffraction or detailed spectroscopic analysis (NMR and IR) for the compound This compound could be located. The information required to fulfill the detailed structural and spectroscopic outline provided in the request is not available in the public domain through the conducted searches.

Numerous searches consistently retrieved data for a structurally related but distinct compound, Methyl 4-(benzyloxy)-3-methoxybenzoate . This indicates a potential confusion in nomenclature or a lack of published research on the specific benzoyloxy derivative requested.

Therefore, it is not possible to generate the article with the requested sections on "Advanced Structural Elucidation and Solid-State Chemistry of this compound" as the foundational experimental data is absent.

Advanced Structural Elucidation and Solid State Chemistry of Methyl 4 Benzoyloxy 3 Methoxybenzoate

Spectroscopic Investigations for Structural Confirmation

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of Methyl 4-benzoyloxy-3-methoxybenzoate, providing precise information on its molecular weight and characteristic fragmentation patterns upon ionization. While a publicly available, experimentally derived mass spectrum for this specific compound is not readily found in comprehensive databases, a detailed theoretical analysis of its fragmentation can be postulated based on established principles of mass spectrometry and the known behavior of structurally related benzoate (B1203000) esters, aromatic ethers, and methoxy-substituted benzene (B151609) derivatives.

Upon introduction into the mass spectrometer, typically using electron ionization (EI), the this compound molecule is expected to form a molecular ion (M•+). The mass-to-charge ratio (m/z) of this molecular ion will correspond to the exact molecular weight of the compound. The subsequent fragmentation of this molecular ion provides a unique fingerprint that is invaluable for confirming its structure.

The primary fragmentation pathways anticipated for this compound are centered around the cleavage of its ester and ether linkages, which represent the most labile bonds in the structure. The key predicted fragmentation steps include:

Formation of the Benzoyl Cation: A prominent fragmentation pathway for benzoate esters is the alpha cleavage of the ester bond, leading to the formation of a stable benzoyl cation. In this case, cleavage of the C-O bond between the benzoyl group and the phenolic oxygen would generate the benzoyl cation at m/z 105. This is often a base peak or a very intense peak in the mass spectra of similar compounds. The corresponding radical fragment would be the methyl 3-methoxy-4-oxybenzoate radical.

Formation of the Methoxybenzoyl Moiety: An alternative cleavage can occur at the ester linkage, resulting in the loss of a benzoyl radical (•C₆H₅CO) or a benzoyloxy radical (•OCOC₆H₅). Cleavage leading to the formation of the methyl 4-hydroxy-3-methoxybenzoate cation would result in an ion at m/z 182.

Cleavage of the Methyl Ester Group: Fragmentation of the methyl ester group is also anticipated. The loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion would produce a fragment ion at m/z 257. Alternatively, the loss of a methoxycarbonyl group (•COOCH₃) could also occur.

Fragmentation of the Benzoyl Group: The benzoyl cation (m/z 105) itself can undergo further fragmentation. A characteristic loss of carbon monoxide (CO) would result in the formation of the phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage related to the Methoxy Group: The methoxy group on the vanillate (B8668496) portion of the molecule can also direct fragmentation. The loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 273.

A summary of the predicted significant ions in the electron ionization mass spectrum of this compound is presented in the interactive data table below.

Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 288 | [C₁₆H₁₄O₅]•+ | Molecular Ion (M•+) |

| 257 | [C₁₅H₁₁O₄]⁺ | [M - •OCH₃]⁺ |

| 182 | [C₉H₁₀O₄]•+ | [Methyl 4-hydroxy-3-methoxybenzoate]•+ |

| 105 | [C₇H₅O]⁺ | [Benzoyl cation]⁺ |

| 77 | [C₆H₅]⁺ | [Phenyl cation]⁺ |

This predicted fragmentation pattern provides a robust framework for the identification and structural confirmation of this compound in analytical studies. The presence of the molecular ion peak at m/z 288, along with the characteristic high-intensity fragments at m/z 105 and m/z 77, would serve as strong evidence for the compound's identity.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Ester Functionality

The compound features two ester groups: a methyl ester directly attached to the aromatic ring and a benzoate (B1203000) ester linked via a phenolic oxygen. These groups exhibit different reactivities, which can be exploited for selective transformations.

Hydrolysis and Transesterification Reactions

Both ester groups can undergo hydrolysis to yield the corresponding carboxylic acids and alcohols. The reaction can be catalyzed by either acid or base. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as heating with sodium hydroxide (B78521) in a methanol-water mixture, both ester linkages can be cleaved. libretexts.orgchemspider.com The reaction consumes hydroxide ions and proceeds via nucleophilic acyl substitution to yield, after acidification, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and benzoic acid. libretexts.org The relative rates of hydrolysis can be influenced by steric and electronic factors. Generally, phenolic esters like the benzoate group can be cleaved under conditions that also hydrolyze the methyl ester. organic-chemistry.org

Acid-Catalyzed Hydrolysis: In the presence of a catalytic amount of a strong acid and water, the ester groups can be hydrolyzed in a reversible reaction. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Transesterification, the conversion of one ester to another, is also a feasible pathway, typically catalyzed by an acid or base in the presence of an alcohol.

Reduction of the Ester Group to Alcohol Derivatives

The reduction of the ester functionalities leads to the formation of primary alcohols. The choice of reducing agent is crucial for controlling the reaction's outcome, especially when chemoselectivity is desired.

Non-selective Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the methyl ester and the benzoate ester. The methyl ester would be reduced to a hydroxymethyl group, yielding (4-hydroxy-3-methoxyphenyl)methanol, while the benzoate ester cleavage would produce phenol (B47542) and benzyl (B1604629) alcohol.

Chemoselective Reduction: Milder or more selective reagents can differentiate between the two ester groups. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters without the use of additives or elevated temperatures. researchgate.net However, systems like NaBH₄ in combination with methanol (B129727) and THF can effectively reduce aromatic methyl esters to their corresponding alcohols. researchgate.netias.ac.in The reactivity difference between an aromatic methyl ester and a phenolic benzoate ester allows for potential selectivity. For instance, cobalt-catalyzed reductions using NaBH₄ have shown high chemoselectivity for phenyl esters over other types. researchgate.netlookchem.com

| Reaction | Reagent System | Typical Products | Selectivity Notes |

| Hydrolysis | NaOH, H₂O/MeOH, heat | Vanillic acid, Benzoic acid | Cleaves both ester groups |

| Reduction | LiAlH₄, THF | (4-hydroxy-3-methoxyphenyl)methanol, Phenol, Benzyl alcohol | Reduces both ester groups and the resulting acids |

| Selective Reduction | NaBH₄/CoCl₂, EtOH | (4-benzoyloxy-3-methoxyphenyl)methanol | Favors reduction of the more reactive ester, potentially the methyl ester |

Reactions of the Aromatic Ring

The aromatic ring of Methyl 4-benzoyloxy-3-methoxybenzoate is substituted with a methoxy (B1213986) group (-OCH₃) at C3 and a benzoyloxy group (-OCOC₆H₅) at C4, relative to the methyl ester. These substituents direct the regiochemical outcome of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration)

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. aiinmr.comlibretexts.org The directing effects of the existing substituents guide the incoming nitro group. The C5 position is ortho to the activating methoxy group and meta to the deactivating benzoyloxy and methyl carboxylate groups, making it a likely site for substitution. The C2 position is also ortho to the methoxy group but is sterically hindered by the adjacent methyl ester. The C6 position is ortho to the benzoyloxy group. Therefore, nitration is expected to yield primarily the 5-nitro derivative. The reaction is exothermic and often requires cooling to prevent side reactions and dinitration. youtube.com

| Position | Influence of -OCH₃ (at C3) | Influence of -OCOC₆H₅ (at C4) | Influence of -COOCH₃ (at C1) | Overall Likelihood |

| C2 | ortho (activating) | meta (deactivating) | ortho (deactivating) | Low (steric hindrance) |

| C5 | ortho (activating) | meta (deactivating) | meta (deactivating) | High |

| C6 | para (activating) | ortho (deactivating) | meta (deactivating) | Moderate |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is generally unfavorable for electron-rich aromatic rings. wikipedia.org The SₙAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comyoutube.com

This compound lacks the necessary features for a facile SₙAr reaction. The ring is substituted with electron-donating or weakly deactivating groups, making it nucleophilic rather than electrophilic. wikipedia.org Furthermore, it does not possess a conventional leaving group in an appropriately activated position. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Reactivity of the Benzoyloxy and Methoxy Ethers

The compound contains a benzoate ester (a benzoyloxy group) and a methoxy ether. The term "benzyloxy" in the outline is interpreted as referring to the benzoyloxy group, which is an ester, not an ether. The reactivity of this ester functionality has been discussed in section 4.1.

The methoxy group (-OCH₃) is an aryl methyl ether. Aryl ethers are generally quite stable and unreactive, particularly when compared to alkyl ethers. acs.org However, the C-O bond can be cleaved under specific, often harsh, conditions.

Ether Cleavage: The cleavage of the methoxy group to yield a free phenol requires strong reagents. Common methods include heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or using Lewis acids such as boron tribromide (BBr₃). These reactions are generally not selective if other sensitive functional groups are present. Recent developments have explored metal-free C-OMe bond cleavage under milder conditions, but these often require specific substrates or reagents. researchgate.netacs.org Given the presence of two ester groups, achieving selective demethylation without affecting the esters would be a significant synthetic challenge.

Cleavage and Deprotection Strategies for Ethers

One of the most common methods is catalytic hydrogenation. This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process is highly efficient and clean, as the byproduct is toluene, which is easily removed.

Other strategies involve the use of Lewis acids or photoredox catalysis. chemrxiv.org Modern organophotoredox catalysis, for instance, offers a chemoselective method for the cleavage of phenolic ethers under mild, pH-neutral conditions, which can be advantageous for substrates with acid-labile protecting groups. chemrxiv.orgorganic-chemistry.org

Table 2: Comparison of Ether Deprotection Strategies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Clean byproducts, mild conditions | Not compatible with reducible groups (e.g., alkynes, alkenes) |

| Oxidative Cleavage | DDQ, CAN | High selectivity for benzyl ethers | Requires stoichiometric oxidant, sensitive to other oxidizable groups |

| Photoredox Catalysis | Photocatalyst, Light | Very mild, pH-neutral conditions, high functional group tolerance | Requires specialized equipment |

Role as a Key Intermediate in Multi-step Organic Syntheses

Methyl 4-(benzyloxy)-3-methoxybenzoate and its analogues are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. nih.govnih.gov The compound's structure allows for sequential modification of its functional groups, providing a versatile scaffold for building molecular complexity.

Precursor in Quinazoline (B50416) Derivative Synthesis

This compound is a documented and important intermediate in the synthesis of certain quinazoline derivatives. nih.gov Quinazolinones are a class of compounds known for a wide spectrum of biological activities, including anticancer properties. ijprajournal.com

Specifically, Methyl 4-(benzyloxy)-3-methoxybenzoate is a key intermediate in the synthesis of Cediranib, an antineoplastic drug. nih.gov In this synthesis, the ester and ether functionalities of the molecule are precursors to the core structure of the final drug. Related compounds, such as Methyl 4-butoxy-3-methoxybenzoate, also serve as intermediates in the preparation of other quinazoline derivatives, highlighting the utility of this class of substituted benzoates in constructing the quinazoline skeleton. nih.govnih.gov

Table 3: Use as an Intermediate for Quinazoline Synthesis

| Intermediate | Target Compound Example | Therapeutic Area |

|---|---|---|

| Methyl 4-(benzyloxy)-3-methoxybenzoate | Cediranib | Oncology nih.gov |

Intermediate in the Synthesis of Related Benzoic Acid Derivatives

The deprotection of the benzyloxy group in Methyl 4-(benzyloxy)-3-methoxybenzoate yields methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate). This product is itself a crucial intermediate for the synthesis of a variety of other benzoic acid derivatives. ums.edu.my

Once the phenolic hydroxyl group is unmasked, it can be subjected to further reactions, such as alkylation, to introduce different alkoxy groups at the 4-position. For example, reacting methyl 4-hydroxybenzoate (B8730719) (a related precursor) with alkyl bromides like 1-bromononane (B48978) or 1-bromotetradecane (B124005) leads to the formation of long-chain alkoxy benzoic acid derivatives. ums.edu.my This demonstrates how the initial intermediate can be diversified to create a library of related compounds with potentially different physical or biological properties.

Table 4: Transformation into other Benzoic Acid Derivatives

| Starting Material | Reaction | Product |

|---|---|---|

| Methyl 4-(benzyloxy)-3-methoxybenzoate | Deprotection (e.g., Hydrogenation) | Methyl 4-hydroxy-3-methoxybenzoate |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like Methyl 4-benzoyloxy-3-methoxybenzoate, DFT calculations would be instrumental in providing fundamental insights into its geometry and electronic properties.

Optimized Geometries and Conformational Analysis

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the lowest energy, known as the ground state. For a flexible molecule like this compound, which contains several rotatable single bonds, a conformational analysis would be necessary. This involves systematically rotating key bonds, such as those connecting the two aromatic rings via the ester linkage, to identify all possible stable conformers and their relative energies. The results would reveal the preferred spatial arrangement of the molecule, including important parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Geometrical Parameters for the Most Stable Conformer of this compound (Example Data)

| Parameter | Value |

| Bond Length (C=O, ester) | ~1.21 Å |

| Bond Length (C-O, ester) | ~1.35 Å |

| Bond Angle (O-C=O) | ~125° |

| Dihedral Angle (Ring 1 - Ester - Ring 2) | Variable |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would need to be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally suggests a more reactive molecule. FMO analysis would map the distribution of these orbitals across the this compound structure, identifying the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Example Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These energy values are hypothetical and would be calculated using a specific DFT functional and basis set.

Molecular Dynamics Simulations to Explore Conformational Flexibility

While DFT calculations can identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in a simulated environment, such as in a solvent or at a specific temperature. This would reveal the flexibility of the molecule, the accessibility of different conformations, and the timescales of transitions between them. Such information is vital for understanding how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical process.

In Silico Modeling for Mechanistic Insights into Chemical Reactions

In silico modeling, which encompasses a range of computational techniques including DFT, can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, if this molecule were to undergo hydrolysis, computational methods could be used to map the entire reaction pathway. This would involve identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. This data provides a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone.

Biological Relevance in Mechanistic Research and Precursor Development

Role as a Synthetic Precursor to Biologically Active Compounds

The molecular structure of Methyl 4-benzoyloxy-3-methoxybenzoate makes it a versatile starting point or intermediate for the synthesis of various biologically active compounds.

While structurally related compounds are prominent in oncological drug synthesis, the direct role of this compound as a precursor is a subject of careful chemical distinction. Notably, the compound Methyl 4-benzyloxy -3-methoxybenzoate, which features an ether linkage instead of an ester linkage at the C4 position, is a well-documented intermediate in the synthesis of the anticancer drug Cediranib. nih.gov Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. However, current scientific literature does not explicitly detail a synthetic pathway for Cediranib or other commercialized anticancer agents that utilizes Methyl 4-benzoyloxy -3-methoxybenzoate as a direct precursor.

A review of available research indicates no significant role for this compound as a key intermediate in the synthesis of known antiviral agents. Its application in this specific therapeutic area is not prominently featured in published scientific literature.

The benzoate (B1203000) and methoxy (B1213986) functional groups present in this compound are features of interest in the design of anti-inflammatory agents. Research has focused on modifying this core structure to develop derivatives with enhanced biological activity.

A pertinent example is the computational study of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, a derivative that extends the core structure with a cinnamic acid moiety. This modification was explored to improve upon the known anti-inflammatory and anti-thrombotic properties of ferulic acid. fip.org In-silico predictions for this derivative indicated a potential for anti-inflammatory activity, justifying further investigation into its synthesis and biological evaluation as a novel therapeutic agent. fip.org This line of research highlights the utility of the benzoyloxy-methoxybenzoate scaffold in developing new compounds targeting inflammatory pathways.

Mechanistic Investigations of Biochemical Pathway Modulation

The compound and its derivatives are subjects of mechanistic studies to understand how they modulate key biochemical pathways at a molecular level, particularly in the context of inflammation.

Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation, and their inhibition is a primary strategy for anti-inflammatory drugs. nih.gov While direct in-vitro studies on this compound are limited, computational research on its derivatives provides insight into potential mechanisms of action.

A molecular docking study predicted that the derivative 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid could effectively inhibit the COX-1 enzyme. fip.org The study aimed to predict the activity of this structurally modified compound, suggesting that the benzoyloxy-3-methoxy scaffold could be oriented toward COX enzyme inhibition. Such computational predictions are a crucial first step in drug discovery, guiding the synthesis of compounds that can be tested for their actual enzyme-inhibiting efficacy. fip.org

Understanding the molecular interactions between a compound and its biological target is fundamental to mechanistic research. For derivatives of this compound, these interactions have been explored through computational modeling.

In the molecular docking and dynamics study of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid with the COX-1 enzyme, specific binding interactions were analyzed. The study reported a lower free bond energy for the derivative compared to its parent compound, ferulic acid, suggesting a more favorable and potent interaction with the enzyme's active site. fip.org Molecular dynamics simulations further revealed that the interaction between the derivative and the COX-1 protein was more stable than that of ferulic acid. fip.org These findings provide a molecular-level hypothesis for the compound's predicted anti-inflammatory activity, centered on its stable and energetically favorable binding to a key inflammatory enzyme.

Interactive Data Table: Molecular Docking Results

The following table summarizes the computational findings from the docking study of a derivative compound against the COX-1 enzyme, as compared to its precursor.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | COX-1 | Lower than Ferulic Acid | More stable interaction |

| Ferulic Acid | COX-1 | Baseline | Less stable interaction |

Pathway Activation Studies (e.g., Wnt/β-catenin pathway via related analogues)

While direct studies on this compound's effect on the Wnt/β-catenin signaling pathway are not extensively documented, the investigation of analogous compounds provides a valuable framework for understanding its potential role. The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and embryonic development. sysrevpharm.org Its aberrant activation is linked to the initiation and progression of various cancers. sysrevpharm.orgresearchgate.net

A wide array of natural compounds, many of which are substituted aromatic molecules, have been identified as potent modulators of this pathway. nih.govmdpi.com For instance, curcumin, a compound featuring methoxy-substituted phenyl rings, has been shown to exert anticancer effects by downregulating key components of the pathway, including β-catenin and its downstream targets. nih.govmdpi.com Similarly, flavonoids like fisetin (B1672732) can suppress Wnt signaling by decreasing the stability of β-catenin. nih.gov These findings establish that the structural features present in this compound—namely the substituted aromatic rings—are capable of interacting with components of the Wnt cascade.

Research into these related analogues suggests that they can modulate the pathway through various mechanisms, such as:

Inhibiting the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the β-catenin destruction complex. mdpi.commdpi.com

Preventing the binding of β-catenin to its transcription factor partners, T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF). nih.gov

Promoting the degradation of β-catenin protein. mdpi.com

The study of such analogues provides a strong rationale for investigating this compound and similar structures as potential modulators of Wnt/β-catenin signaling, offering a pathway for discovering new therapeutic candidates.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For this compound, SAR analysis, informed by studies of its analogues, can elucidate the contributions of its core components to its potential molecular interactions.

The specific arrangement of substituents on the aromatic rings of this compound is critical to its electronic properties and three-dimensional shape, which in turn dictate its interactions with biological targets.

The position of the methoxy (–OCH₃) group has a profound impact on bioactivity. Studies on other aromatic compounds have shown that methoxy substituents can alter biological activity through both electronic and steric effects. nih.gov For example, a methoxy group in the para position can enhance activity through its electron-donating mesomeric effect, while an ortho methoxy group can reduce activity due to steric hindrance or unfavorable intramolecular interactions. nih.gov In some contexts, methoxy groups are known to decrease the glass transition temperature and thermal stability of polymers, an effect attributed to electron donation to the aromatic rings. researchgate.net The presence and positioning of methoxy groups can also significantly influence the antioxidant capabilities of phenolic compounds. nih.gov

SAR studies on a class of anticancer agents known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which feature a methoxybenzoyl moiety, have provided insights into how modifications affect potency. nih.gov Research on these analogues demonstrates that even minor changes to the substituents on the aromatic rings can lead to significant differences in their ability to inhibit cancer cell growth. nih.gov

| Analogue Core | Substituent Modification | Observed Impact on Activity |

|---|---|---|

| Methoxybenzoyl-aryl-thiazole | Introduction of polar/ionizable groups | Improved aqueous solubility and bioavailability. nih.gov |

| Aromatic Cyclic Seleninate | Methoxy group at para-position | Enhanced activity due to mesomeric effect. nih.gov |

| Aromatic Cyclic Seleninate | Methoxy group at ortho-position | Reduced activity due to steric or coordination effects. nih.gov |

| Benzoxazolone Derivative | Addition of specific alkoxy groups | Increased anti-inflammatory activity. nih.gov |

These findings underscore that the specific substitution pattern of this compound is a key determinant of its potential biological function. Any modification, such as altering the position of the methoxy group or adding substituents to the benzoyl ring, would be expected to modulate its interaction with cellular targets.

Conformational analysis of structurally related p-methoxybenzoyl derivatives has shown that the aromatic rings are typically not coplanar. rsc.org The p-methoxyphenyl ring is often twisted by approximately 30 degrees from the plane of the carbonyl group. rsc.org Furthermore, crystallographic data for the closely related compound Methyl 4-(benzyloxy)-3-methoxybenzoate, which has an ether linkage instead of an ester, reveals that its two aromatic rings are positioned nearly perpendicular to each other, with a dihedral angle of approximately 86 degrees. nih.gov This non-planar conformation is a critical feature that defines the molecule's shape.

This inherent conformational preference is crucial for biochemical activity, as the binding sites of proteins and other biological targets are highly specific three-dimensional spaces. A molecule's ability to adopt a conformation that is complementary to its binding site is a prerequisite for a productive interaction. The stereochemical outcome of molecular interactions can be dictated by the conformational bias of the molecule's structural components. acs.org Therefore, the specific dihedral angle between the benzoate and methoxybenzoate rings of this compound is a key parameter that would influence its ability to fit into a target's active site, ultimately governing its biological effect.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of methyl 4-benzoyloxy-3-methoxybenzoate can be envisioned through several routes, primarily involving the esterification of vanillic acid derivatives. A conventional approach would be the benzoylation of methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate). Future research could focus on developing more sustainable and efficient versions of these syntheses.

Key areas for exploration include:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, reduce energy consumption, and minimize waste is a critical goal. For instance, employing enzyme-catalyzed esterification or using recyclable catalysts could offer greener alternatives to traditional chemical methods.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of benzoate (B1203000) esters. A systematic investigation into the application of microwave irradiation for the benzoylation of methyl vanillate could lead to a more efficient production process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow chemistry setup would be a significant step towards its potential industrial application.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, reduced byproducts. | Screening for suitable lipases or esterases, optimization of reaction media. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, potential for higher yields. | Optimization of microwave parameters (power, temperature, time). |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, improved reproducibility. | Reactor design, optimization of flow rates and residence times. |

Advanced Computational Design of Derivatives for Targeted Research

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. By modifying the core structure, it is possible to fine-tune electronic, steric, and pharmacokinetic parameters to enhance specific biological activities or analytical performance.

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of benzoyloxybenzoate derivatives and their biological activity. Studies on related benzoylaminobenzoic acid derivatives have shown that hydrophobicity, molar refractivity, and aromaticity are key contributors to inhibitory activity against bacterial enzymes. nih.gov Similar models could be developed for derivatives of this compound to guide the synthesis of compounds with enhanced potency.

Molecular Docking: This technique can predict the binding orientation and affinity of a ligand to a specific protein target. For instance, derivatives could be designed to interact with the active sites of enzymes implicated in various diseases. Molecular docking studies on related 1,2,4-triazole (B32235) derivatives have successfully predicted their binding to the colchicine (B1669291) site of tubulin, corroborating their anti-proliferative activity. nist.gov

Pharmacophore Modeling and Virtual Screening: By identifying the essential structural features responsible for a particular biological activity, a pharmacophore model can be constructed. This model can then be used to screen large virtual libraries of compounds to identify new derivatives of this compound with a high probability of being active.

A table summarizing potential computational design strategies is provided below:

| Computational Strategy | Objective | Key Parameters for Investigation |

| QSAR | Predict biological activity based on chemical structure. | Hydrophobicity (logP), molar refractivity, electronic properties (Hammett constants), steric parameters. |

| Molecular Docking | Predict binding affinity and mode to a biological target. | Binding energy, hydrogen bond interactions, hydrophobic interactions, electrostatic interactions. |

| Pharmacophore Modeling | Identify key structural features for activity and screen for novel compounds. | Hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups. |

Mechanistic Elucidation of Broader Biological Interactions at a Molecular Level

The structural similarity of this compound to various biologically active compounds, including intermediates in the synthesis of anticancer drugs like Cediranib, suggests that it and its derivatives may possess interesting pharmacological properties. nih.gov Future research should aim to uncover the molecular mechanisms underlying these potential biological effects.

Key research directions include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific cellular proteins that interact with this compound. Once potential targets are identified, further validation through techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can confirm the binding affinity and thermodynamics of the interaction.

Enzyme Inhibition Assays: Given that many benzoate derivatives exhibit enzyme inhibitory activity, screening this compound and its analogs against a panel of relevant enzymes (e.g., kinases, proteases, histone deacetylases) could reveal novel therapeutic leads. nih.gov

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and cell cycle progression in different cell lines, can provide insights into its potential as an anti-cancer or anti-inflammatory agent.

Integration in Advanced Analytical Techniques for Complex Mixture Analysis

This compound and its derivatives can also be valuable tools in analytical chemistry, particularly in the analysis of complex mixtures.

Future applications in this area could involve:

Development as a Derivatizing Agent: The benzoyl group can be introduced to other molecules to enhance their detectability in techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and in Mass Spectrometry (MS). Research could focus on optimizing derivatization reactions for specific classes of analytes.

Use as an Internal Standard: Due to its stable nature and distinct mass spectral fragmentation pattern, isotopically labeled versions of this compound could be synthesized and used as internal standards for the accurate quantification of related compounds in complex biological or environmental samples.

Application in Separation Science: The unique polarity and structural features of this compound could be exploited in the development of new stationary phases for chromatographic separations or as a model compound for studying retention mechanisms in reversed-phase and normal-phase HPLC. sielc.com

The table below outlines potential analytical applications:

| Analytical Application | Rationale | Research Focus |

| Derivatizing Agent | Introduction of a chromophore/fluorophore for enhanced detection. | Optimization of reaction conditions for derivatization of target analytes. |

| Internal Standard | Accurate quantification in complex matrices. | Synthesis of isotopically labeled standards (e.g., ¹³C, ²H). |

| Chromatographic Probe | Understanding separation mechanisms. | Studying its retention behavior on various stationary phases under different mobile phase conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.